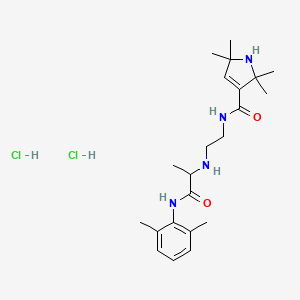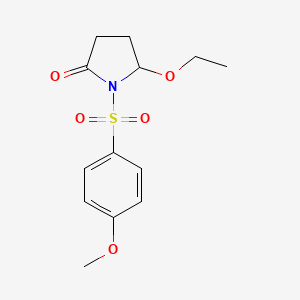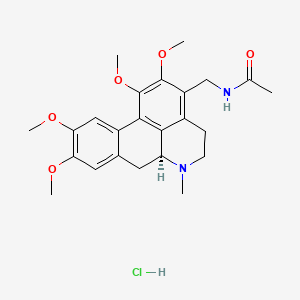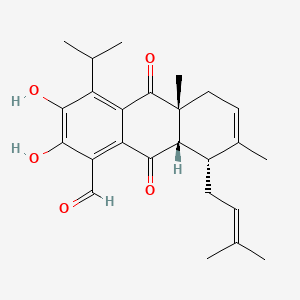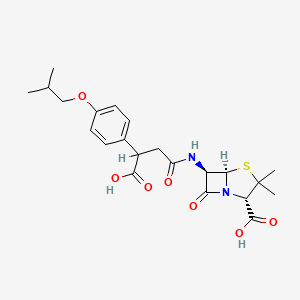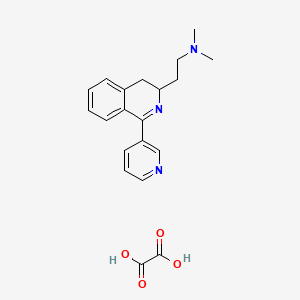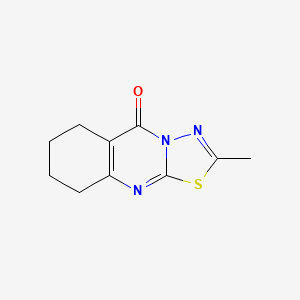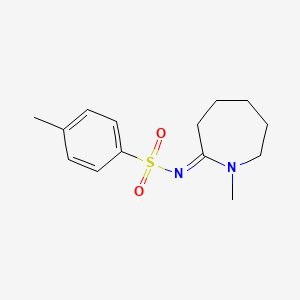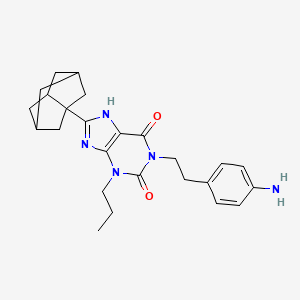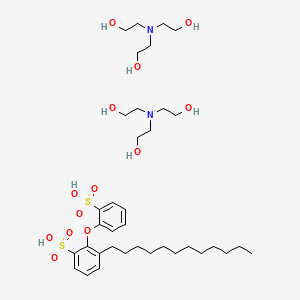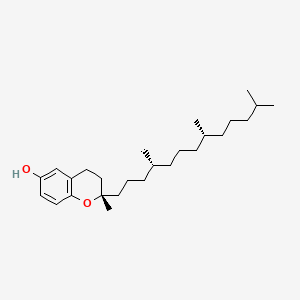![molecular formula C15H10ClNO4 B12740422 8-(3-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione CAS No. 120260-17-5](/img/structure/B12740422.png)
8-(3-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(3-クロロフェニル)-5,11-ジオキサ-2-アザトリシクロ[7.3.0.03,7]ドデカ-1(9),3(7)-ジエン-6,10-ジオンは、ユニークな三環式構造を持つ複雑な有機化合物です。
準備方法
合成経路および反応条件
8-(3-クロロフェニル)-5,11-ジオキサ-2-アザトリシクロ[7.3.0.03,7]ドデカ-1(9),3(7)-ジエン-6,10-ジオンの合成は、通常、三環式コアの形成と3-クロロフェニル基の導入を含む複数のステップを伴います。温度、溶媒、触媒などの特定の反応条件は、この化合物の合成を成功させるために重要です。詳細な合成経路と反応条件は、多くの場合、機密情報であり、目的とする収率と純度に応じて異なる場合があります。
工業生産方法
この化合物の工業生産には、高収率と高純度を保証するスケーラブルな合成経路が用いられる場合があります。連続フロー合成や自動反応システムなどの技術は、生産プロセスを最適化するために使用できます。高速液体クロマトグラフィー(HPLC)や質量分析法(MS)などの高度な分析方法を使用することで、最終製品の品質管理が保証されます。
化学反応の分析
反応の種類
8-(3-クロロフェニル)-5,11-ジオキサ-2-アザトリシクロ[7.3.0.03,7]ドデカ-1(9),3(7)-ジエン-6,10-ジオンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、特定の条件下で酸化されて対応する酸化物を形成することができます。
還元: 還元反応は、還元誘導体の形成につながる可能性があります。
置換: この化合物は、官能基が他の基に置換される置換反応に関与することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、および置換反応用のさまざまな求核剤と求電子剤が含まれます。温度、pH、溶媒の選択などの反応条件は、反応結果を決定する上で重要な役割を果たします。
主な生成物
これらの反応から生成される主な生成物は、使用された特定の試薬と条件によって異なります。たとえば、酸化は酸化物を生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります。置換反応は、さまざまな官能基を持つさまざまな誘導体をもたらす可能性があります。
科学研究への応用
8-(3-クロロフェニル)-5,11-ジオキサ-2-アザトリシクロ[7.3.0.03,7]ドデカ-1(9),3(7)-ジエン-6,10-ジオンには、以下を含むいくつかの科学研究への応用があります。
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造は、有機合成における貴重な中間体となっています。
生物学: 研究者は、この化合物が治療薬としての可能性を理解するために、生物学的分子との相互作用を研究しています。
医学: この化合物は、抗炎症作用や抗癌作用など、潜在的な薬理学的特性について調査されています。
産業: この化合物の安定性と反応性は、特殊化学品や材料の製造などのさまざまな産業用途に適しています。
科学的研究の応用
8-(3-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, such as the production of specialty chemicals and materials.
作用機序
8-(3-クロロフェニル)-5,11-ジオキサ-2-アザトリシクロ[7.3.0.03,7]ドデカ-1(9),3(7)-ジエン-6,10-ジオンの作用機序には、特定の分子標的との相互作用が含まれます。これらの標的は、酵素、受容体、およびその他のタンパク質を含む可能性があります。この化合物の効果は、シグナル伝達、遺伝子発現、代謝活性などの細胞プロセスを調節する経路を介して仲介されます。関与する分子標的と経路の詳細な研究は、この化合物の生物学的活性を理解するために不可欠です。
類似化合物の比較
類似化合物
8-(3-クロロフェニル)-5,11-ジオキサ-2-アザトリシクロ[7.3.0.03,7]ドデカ-1(9),3(7)-ジエン-6,10-ジオンに類似する化合物には、以下が含まれます。
独自性
8-(3-クロロフェニル)-5,11-ジオキサ-2-アザトリシクロ[7.3.0.03,7]ドデカ-1(9),3(7)-ジエン-6,10-ジオンの独自性は、その特定の三環式構造と3-クロロフェニル基の存在にあります。
類似化合物との比較
Similar Compounds
Similar compounds to 8-(3-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione include:
Uniqueness
The uniqueness of 8-(3-chlorophenyl)-5,11-dioxa-2-azatricyclo[73003,7]dodeca-1(9),3(7)-diene-6,10-dione lies in its specific tricyclic structure and the presence of the 3-chlorophenyl group
特性
CAS番号 |
120260-17-5 |
|---|---|
分子式 |
C15H10ClNO4 |
分子量 |
303.69 g/mol |
IUPAC名 |
8-(3-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione |
InChI |
InChI=1S/C15H10ClNO4/c16-8-3-1-2-7(4-8)11-12-9(5-20-14(12)18)17-10-6-21-15(19)13(10)11/h1-4,11,17H,5-6H2 |
InChIキー |
QDSJPBLAYQSKPM-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C(C3=C(N2)COC3=O)C4=CC(=CC=C4)Cl)C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


